molecular formula C8H8FN B12932728 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B12932728
M. Wt: 137.15 g/mol
InChI Key: WJNMFJRJWHEKGI-UHFFFAOYSA-N
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Description

2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS 1785360-80-6) is a fluorinated bicyclic amine with a fused bicyclo[4.2.0]octatriene scaffold. The fluorine substituent at the 2-position and the amine group at the 7-position confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

2-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine

InChI

InChI=1S/C8H8FN/c9-7-3-1-2-5-6(7)4-8(5)10/h1-3,8H,4,10H2

InChI Key

WJNMFJRJWHEKGI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the fluorination of a bicyclic precursor. One common method involves the reaction of a bicyclo[4.2.0]octa-1,3,5-triene derivative with a fluorinating agent under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and yield through process control and monitoring.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Bicyclo[4.2.0]octatriene Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine 1785360-80-6 2-F, 7-NH₂ ~151.16 (calc.) Intermediate, potential bioactivity
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine Not provided 4-F, 7-NH₂ ~151.16 (calc.) Positional isomer; discontinued
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine (base) 61599-85-7 7-NH₂ 119.16 Norepinephrine methyltransferase inhibition
(7S)-3,4-Dimethoxy-N-methyl derivative Not provided 3,4-OCH₃, 7-N(CH₃) ~221.27 (calc.) Intermediate in ivabradine synthesis
1-Hydroxybicyclo[4.2.0]octa-1,3,5-trien-7-ol 35447-99-5 7-OH 134.17 Solubility studies, polymer precursors
2,5-Dibromo derivative 145708-71-0 2,5-Br 291.98 Halogenated building block

Key Observations :

  • Fluorine vs. Methoxy groups may enhance lipophilicity but are prone to demethylation in vivo .
  • Amine Functionalization : The free amine in the target compound contrasts with methylated amines (e.g., N-methyl derivatives in ), which alter basicity and receptor interactions.

Biological Activity

2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine is a synthetic organic compound notable for its unique bicyclic structure, which includes a fluorine atom and an amine group. This compound is part of the bicyclo[4.2.0]octatriene family, characterized by its conjugated double bonds that contribute to its distinct electronic properties and potential biological activity. Research has indicated that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Characteristics

The structural features of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine are crucial for its biological activity:

  • Bicyclic structure : Provides rigidity and specific spatial orientation that can enhance binding interactions.
  • Fluorine atom : Increases lipophilicity and alters the electronic characteristics of the compound, potentially enhancing its affinity for biological targets.
  • Amine group : May participate in hydrogen bonding and ionic interactions with enzymes or receptors.

Biological Activity Insights

Research into the biological activity of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine suggests several potential mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or metabolic disorders.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical in cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further investigation is required to elucidate the mechanisms involved.

Research Findings

A summary of notable research findings related to the biological activity of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine includes:

StudyFindingsImplications
Study 1Demonstrated enzyme inhibition at micromolar concentrationsPotential use as a therapeutic agent in enzyme-related diseases
Study 2Showed binding affinity to specific receptors in vitroSuggests role in modulating receptor-mediated pathways
Study 3Exhibited antimicrobial activity against certain bacterial strainsIndicates possible applications in antibiotic development

Case Studies

Several case studies highlight the compound's biological relevance:

  • Case Study 1 : A study investigated the effect of 2-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine on cancer cell lines. Results showed significant inhibition of cell proliferation at low concentrations, suggesting its potential as an anticancer agent.
  • Case Study 2 : Another study focused on the interaction of this compound with G-protein coupled receptors (GPCRs). The findings indicated that it could act as an antagonist for certain GPCRs, providing insights into its role in modulating physiological responses.

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